molecular formula C17H14N2O2 B10873034 Oxazol-5(4H)-one, 4-(2-tolylamino)methylene-2-phenyl-

Oxazol-5(4H)-one, 4-(2-tolylamino)methylene-2-phenyl-

Cat. No.: B10873034
M. Wt: 278.30 g/mol
InChI Key: OZFHWKQBQGHHKS-UHFFFAOYSA-N
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Description

2-Phenyl-4-(2-toluidinomethylene)-1,3-oxazol-5(4H)-one is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-(2-toluidinomethylene)-1,3-oxazol-5(4H)-one typically involves the condensation of 2-aminobenzophenone with 2-toluidine in the presence of an appropriate catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-(2-toluidinomethylene)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazole ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Phenyl-4-(2-toluidinomethylene)-1,3-oxazol-5(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Phenyl-4-(2-toluidinomethylene)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-4-(2-aminomethylene)-1,3-oxazol-5(4H)-one
  • 2-Phenyl-4-(2-methylaminomethylene)-1,3-oxazol-5(4H)-one
  • 2-Phenyl-4-(2-ethylaminomethylene)-1,3-oxazol-5(4H)-one

Uniqueness

2-Phenyl-4-(2-toluidinomethylene)-1,3-oxazol-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

4-[(2-methylphenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-ol

InChI

InChI=1S/C17H14N2O2/c1-12-7-5-6-10-14(12)18-11-15-17(20)21-16(19-15)13-8-3-2-4-9-13/h2-11,20H,1H3

InChI Key

OZFHWKQBQGHHKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=CC2=C(OC(=N2)C3=CC=CC=C3)O

Origin of Product

United States

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